molecular formula C8H9BO4 B1443117 5-Formyl-3-methoxyphenylboronic acid CAS No. 1451392-09-8

5-Formyl-3-methoxyphenylboronic acid

Cat. No.: B1443117
CAS No.: 1451392-09-8
M. Wt: 179.97 g/mol
InChI Key: BQBPIMVLGXGJIY-UHFFFAOYSA-N
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Description

5-Formyl-3-methoxyphenylboronic acid is a type of organoboron compound. Organoboron compounds are highly valuable building blocks in organic synthesis . The most important application of these compounds is the Suzuki–Miyaura coupling .


Synthesis Analysis

The synthesis of boronic acids like this compound often involves catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular structure of this compound is similar to that of 3-Methoxyphenylboronic acid, which has a linear formula of CH3OC6H4B(OH)2 and a molecular weight of 151.96 .


Chemical Reactions Analysis

This compound can participate in Suzuki–Miyaura coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Scientific Research Applications

Fluorescence Quenching Studies

5-Formyl-3-methoxyphenylboronic acid and related compounds have been studied for their fluorescence quenching properties. For instance, the fluorescence quenching of similar boronic acid derivatives, like 5-chloro-2-methoxyphenylboronic acid, was examined using aniline as a quencher, suggesting potential applications in analytical and sensor technologies (Geethanjali, Nagaraja, & Melavanki, 2015).

Antimicrobial Activity

Studies have shown that certain 2-formylphenylboronic acids, which are structurally related to this compound, exhibit antimicrobial properties. For instance, 5-trifluoromethyl-2-formyl phenylboronic acid demonstrated significant antimicrobial action against organisms like Candida albicans and Escherichia coli, suggesting a potential role in developing new antibacterial agents (Adamczyk-Woźniak et al., 2020).

Suzuki-Miyaura Coupling

In the field of organic synthesis, this compound and related compounds are valuable for Suzuki-Miyaura coupling reactions. This method facilitates the synthesis of complex organic molecules, such as 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes, showcasing the versatility of boronic acids in synthetic chemistry (Hergert et al., 2018).

Supramolecular Chemistry

Boronic acids, including this compound, are employed in the design and synthesis of supramolecular assemblies. These compounds interact through hydrogen bonding, forming complex structures that have potential applications in material science and nanotechnology (Pedireddi & Seethalekshmi, 2004).

Potential Oncological Applications

Some studies have explored the antiproliferative potential of phenylboronic acid derivatives, including compounds structurally related to this compound. These compounds have shown promising results as potential anticancer agents, particularly in inducing apoptosis in cancer cells (Psurski et al., 2018).

Mechanism of Action

Target of Action

5-Formyl-3-methoxyphenylboronic acid is a boronic acid derivative. Boronic acids are known to be key reagents in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . Therefore, the primary targets of this compound are the organic groups involved in this reaction.

Mode of Action

The Suzuki-Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd-C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups are transferred from boron to palladium . This compound, as a boronic acid derivative, plays a crucial role in this transmetalation step.

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a critical pathway in organic synthesis, enabling the formation of carbon-carbon bonds . The use of this compound in this reaction can lead to the synthesis of a wide range of organic compounds. The downstream effects include the creation of new molecules that can be used in various applications, such as drug development and material science.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds with potential applications in various fields.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the reaction conditions can significantly impact the effectiveness of this compound in this reaction.

Safety and Hazards

5-Formyl-3-methoxyphenylboronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion, serious eye damage, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The future directions of 5-Formyl-3-methoxyphenylboronic acid could involve its use in the synthesis of other organic compounds. For instance, 5-Methoxy-2-formylphenylboronic acid, a similar compound, is used in the total synthesis of laetevirenol A via intramolecular Friedel-Crafts alkylation .

Properties

IUPAC Name

(3-formyl-5-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO4/c1-13-8-3-6(5-10)2-7(4-8)9(11)12/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBPIMVLGXGJIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)OC)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701275639
Record name B-(3-Formyl-5-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701275639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451392-09-8
Record name B-(3-Formyl-5-methoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451392-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(3-Formyl-5-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701275639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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